3,4-Dihydroxybutanenitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydroxybutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c5-2-1-4(7)3-6/h4,6-7H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKPBRJADBPHSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449925 | |
| Record name | 3,4-dihydroxybutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126577-60-4, 83527-35-9 | |
| Record name | 3,4-dihydroxybutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydroxybutanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3,4 Dihydroxybutanenitrile
Chemical Synthesis Approaches
Synthesis from Glycidol (B123203) via Cyanation Reactions
A prominent method for synthesizing 3,4-dihydroxybutanenitrile involves the nucleophilic ring-opening of glycidol, an epoxide, with a cyanide source. This approach takes advantage of the strained three-membered ring of the epoxide, which is susceptible to attack by nucleophiles.
The reaction can be carried out using inexpensive metal cyanides like sodium cyanide (NaCN) or potassium cyanide. google.com In some procedures, a co-catalyst such as lithium perchlorate (B79767) (LiClO₄) is employed to enhance the reaction. researchgate.netnih.gov The use of hydrocyanates in a weakly acidic medium, such as an aqueous magnesium sulfate (B86663) solution or acetic acid, has also been reported. google.com
The reaction temperature for the cyanation of glycidol is a critical parameter to control in order to minimize side reactions. google.com A preferred temperature range is between -20°C and 70°C, with a more optimal range being -10°C to 40°C. google.comgoogle.com Following the cyanation reaction, the resulting this compound can often be used in subsequent steps without purification. google.com
For instance, one procedure involves adding sodium cyanide to a solution of 3-chloropropane-1,2-diol in water at 0°C and stirring for 3 hours. scribd.com In another example, glycidol is reacted with hydrocyanic acid in the presence of a basic catalyst like sodium hydroxide (B78521) or potassium carbonate. google.com
Table 1: Reaction Conditions for Cyanation of Glycidol Derivatives
| Cyanide Source | Catalyst/Co-catalyst | Solvent | Temperature | Notes | Reference |
| NaCN | - | Water | 0°C | Reaction with 3-chloropropane-1,2-diol | scribd.com |
| Hydrocyanic Acid | Basic Catalyst (e.g., NaOH) | - | -10°C to 40°C | - | google.com |
| Hydrocyanate | Weak Acidic Solution | - | -10°C to 40°C | - | google.com |
| TMSCN | LiClO₄ | - | 85°C | Reaction with a protected glycidol derivative | researchgate.net |
Trimethylsilyl (B98337) cyanide (TMSCN) serves as an alternative and effective cyanating agent for the ring-opening of epoxides. researchgate.netnih.govresearchgate.net This reagent can offer advantages in terms of reactivity and selectivity. The reaction of TMSCN with epoxides can be catalyzed by Lewis acids. For example, the use of Ti(O-i-Pr)₄ or Al(O-i-Pr)₃ as catalysts can lead to regioselective ring-opening with high stereoselectivity. researchgate.net The reaction mediated by aluminum alkoxides tends to favor the attack of the cyanide at the less substituted carbon of the epoxide, yielding 3-trimethylsiloxy nitriles. researchgate.net In some cases, the reaction is performed at elevated temperatures, such as 85°C, in the presence of solid lithium perchlorate. researchgate.net
Synthesis from Allyl Alcohol Derivatives
An alternative synthetic strategy for this compound starts from allyl alcohol. researchgate.netnih.gov This multi-step approach involves the protection of the hydroxyl group, followed by epoxidation and subsequent ring-opening with a cyanide source.
To prevent interference from the hydroxyl group during subsequent reaction steps, it is first protected. A common method for alcohol protection is the formation of a silyl (B83357) ether. libretexts.org For example, the hydroxyl group of allyl alcohol can be protected by reacting it with tert-butyldiphenylsilyl chloride (TBDPSiCl) in the presence of a base like triethylamine (B128534) (TEA) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netnih.gov This protection step yields a silyl ether, which is stable under the conditions of the subsequent reactions. researchgate.netnih.gov The protected allyl alcohol derivative is then epoxidized, for instance with m-chloroperbenzoic acid (m-CPBA), to form the corresponding epoxide. researchgate.netnih.gov This epoxide can then undergo a cyanation reaction, similar to the methods described for glycidol, to introduce the nitrile group.
Epoxidation of Olefinic Bonds (e.g., using m-CPBA)
A key strategy for the synthesis of this compound involves the epoxidation of an olefinic precursor. Allyl cyanide (3-butenenitrile) is a common starting material for this transformation. The epoxidation is frequently accomplished using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely employed reagent. google.com This reaction converts the carbon-carbon double bond of allyl cyanide into an epoxide ring, yielding oxiran-2-ylacetonitrile (also known as 3,4-epoxybutyronitrile). google.comoup.com
The reaction is typically performed in a chlorinated solvent such as dichloromethane (B109758) (CH2Cl2) or 1,2-dichloroethane (B1671644). google.comresearchgate.net In one documented procedure, the reaction involves the gradual addition of m-CPBA to a solution of allyl cyanide over several days to achieve the desired conversion. google.com Another approach utilizes ultrasonication to promote the epoxidation of allyl cyanide with m-CPBA, aiming to enhance the reaction rate. Research has also been conducted on a synthetic route starting from allyl alcohol, where the hydroxyl group is first protected with a tert-butyldiphenylsilyl (TBDPS) group. The resulting TBDPS-protected allyl ether then undergoes epoxidation with m-CPBA in 1,2-dichloroethane at elevated temperatures (85°C), affording the corresponding epoxide in high yield (95%). researchgate.net
Ring Opening of Epoxides with Cyanide Sources
Following the formation of the epoxide, oxiran-2-ylacetonitrile, the subsequent step is the nucleophilic ring-opening of the epoxide with a cyanide source to introduce the second hydroxyl group and form the final product, this compound. This reaction is a classic example of an SN2-type nucleophilic attack on a strained three-membered ring.
Various cyanide reagents can be employed for this transformation. Common sources include alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN), as well as silylated reagents such as trimethylsilyl cyanide (TMSCN). google.comoup.comresearchgate.net The regioselectivity of the attack is crucial, with the cyanide nucleophile typically attacking the least sterically hindered carbon of the epoxide ring.
In a synthetic pathway starting from the TBDPS-protected epoxy alcohol, the ring opening is achieved using TMSCN in the presence of a Lewis acid catalyst, such as solid lithium perchlorate (LiClO4), at 85°C. researchgate.net The silyl ether protecting group is then removed in a subsequent step using tetra-n-butylammonium fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF) to yield the final diol. frontiersin.org An alternative method involves the direct ring-opening of the unprotected epoxide with an aqueous solution of a cyanide source at a controlled pH, typically between 8 and 10. google.com
Alternative Synthetic Pathways
An alternative route to racemic this compound starts from glycidol. In this method, glycidol is reacted with sodium cyanide (NaCN) in acetonitrile (B52724) (CH3CN). oup.com The reaction is facilitated by the addition of lithium perchlorate (LiClO4) and heating the mixture to 55°C for several hours. This approach provides the target compound in a high yield of 94%. oup.com
Chemoenzymatic Synthesis and Biocatalytic Resolution
Chemoenzymatic methods offer a powerful strategy for producing enantiomerically pure compounds. This approach combines chemical synthesis to create a racemic mixture with an enzymatic resolution step to separate the enantiomers.
Lipase-Catalyzed Kinetic Resolution for Enantioselective Production
Lipase-catalyzed kinetic resolution is a widely used technique for the enantioselective production of chiral alcohols and their derivatives. nih.gov While direct enzymatic resolution of this compound is not extensively detailed, studies on structurally related β-hydroxy nitriles provide significant insight into the potential of this methodology. The principle of kinetic resolution relies on the differential rate at which a chiral enzyme acylates the two enantiomers of a racemic alcohol. One enantiomer is converted to an ester at a much faster rate, leaving the unreacted, slower-reacting enantiomer in high enantiomeric excess.
The process typically involves the transesterification of the racemic hydroxyl compound with an acyl donor, such as vinyl acetate (B1210297) or ethyl acetate, in an organic solvent. nih.govresearchgate.net Research on various racemic β-hydroxy nitriles has demonstrated that this method can effectively produce both the acylated product and the remaining unreacted alcohol with high enantiopurity. researchgate.net
Application of Specific Lipases (e.g., Candida antarctica lipase (B570770) B)
Among the various lipases available, Candida antarctica lipase B (CALB), often used in its immobilized form as Novozym 435, is one of the most effective and versatile biocatalysts for the resolution of chiral alcohols, including β-hydroxy nitriles. nih.govresearchgate.netsemanticscholar.org CALB is an α/β-hydrolase composed of 317 amino acids and is known for its high stereoselectivity in a wide range of chemical transformations. diva-portal.org
Studies on the kinetic resolution of various β-hydroxy nitriles have shown that CALB consistently provides high enantiomeric ratios (E values) and excellent enantiomeric excess (ee >99%) for the resulting products. researchgate.netacs.org For instance, in the resolution of racemic 3-hydroxy-4-tosyloxybutanenitrile, a close structural analog, lipases from Pseudomonas cepacia and Candida rugosa have also been shown to be effective. nih.gov The choice of lipase can be critical, as different enzymes may exhibit opposite enantiopreferences, allowing for the selective synthesis of either the (R) or (S) enantiomer.
Optimization of Biotransformation Conditions (e.g., solvent, temperature)
The efficiency and selectivity of lipase-catalyzed kinetic resolutions are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, water activity, temperature, and acyl donor. researchgate.netnih.gov
Solvent: The nature of the organic solvent can significantly influence enzyme activity and enantioselectivity. Solvents are often selected based on their log P value (a measure of hydrophilicity/hydrophobicity). In some lipase-catalyzed reactions, enantioselectivity has been observed to increase with an increasing log P value of the solvent. researchgate.net Common solvents for these resolutions include tert-butyl methyl ether, diisopropyl ether, and n-heptane. researchgate.netresearchgate.net In some cases, a solvent-free system can also be highly effective. nih.gov
Temperature: Temperature is a critical parameter that affects both the reaction rate and the enantioselectivity (E value). researchgate.netnih.gov Generally, enantioselectivity increases at lower temperatures, although this often comes at the cost of a slower reaction rate. researchgate.net However, this trend is not universal, and the optimal temperature must be determined experimentally for each specific substrate and enzyme system. For example, in the amidation of phenylglycinol using Novozym 435, the optimal temperature was found to be 60°C, with higher temperatures leading to enzyme denaturation. nih.gov
The optimization of these conditions is crucial for developing an efficient and highly selective chemoenzymatic process for the production of enantiopure this compound or its derivatives.
Data Tables
Table 1: Chemical Synthesis of this compound
| Starting Material | Key Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Allyl Alcohol | 1. TBDPSiCl, TEA, DMAP2. m-CPBA3. TMSCN, LiClO44. TBAF | 1. CH2Cl2, r.t.2. ClCH2CH2Cl, 85°C3. 85°C4. THF, r.t. | This compound | High (multi-step) | researchgate.netfrontiersin.org |
| Glycidol | NaCN, LiClO4 | CH3CN, 55°C, 3h | This compound | 94% | oup.com |
| Allyl Cyanide | m-CPBA | CH2Cl2, gradual addition | Oxiran-2-ylacetonitrile | - | google.com |
Table 2: Lipase-Catalyzed Kinetic Resolution of β-Hydroxy Nitriles
| Substrate | Lipase | Acyl Donor | Solvent | Key Finding | Reference |
|---|---|---|---|---|---|
| Racemic β-hydroxy nitriles | Candida antarctica lipase B (Novozym 435) | - | - | Efficient transformation to enantiopure acetates (ee > 99%). E values 40 to >1000. | researchgate.net |
| 3(RS)-Hydroxy-2-methylenebutanenitrile | Candida antarctica lipase A | Vinyl acetate | Solvent-free | 25% substrate conversion after 1h. | semanticscholar.org |
| Racemic 3-hydroxy-4-tosyloxybutanenitrile | Pseudomonas cepacia lipase | - | Organic solvents | Effective lipase-mediated resolution. | nih.gov |
Stereochemical Aspects and Chiral Synthesis of 3,4 Dihydroxybutanenitrile
Enantiomeric Forms and their Stereochemical Significance [(R)- and (S)-3,4-Dihydroxybutanenitrile]
3,4-Dihydroxybutanenitrile possesses a chiral center at the third carbon atom, giving rise to two non-superimposable mirror images, or enantiomers: (R)-3,4-Dihydroxybutanenitrile and (S)-3,4-Dihydroxybutanenitrile. google.com These enantiomers are critical chiral building blocks for the synthesis of various biologically active molecules.
The specific stereoconfiguration of these enantiomers is crucial as they serve as precursors to important pharmaceutical intermediates. google.com For instance, the chirality at C-3 is retained in subsequent synthetic transformations, leading to the desired stereochemistry in the final active pharmaceutical ingredient. The absolute configuration of the diol nitrile dictates the stereochemical outcome of the target molecules, underscoring the necessity for enantiomerically pure starting materials.
Strategies for Obtaining Optically Active this compound
Given the stereochemical importance of this compound, various strategies have been developed to obtain it in an optically active form. These methods can be broadly categorized into stereospecific synthesis and enzymatic resolution.
Stereospecific synthesis aims to create a specific enantiomer from a chiral precursor. One notable method involves the reaction of an optically active starting material with a cyanating agent.
A documented route to (S)-3,4-dihydroxybutyronitrile starts from (R)-3-chloro-1,2-propanediol. google.com In this process, the chiral precursor is reacted with a metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a solvent that contains water. google.comscribd.com This reaction proceeds via a nucleophilic substitution where the cyanide ion displaces the chloride, leading to the formation of the desired (S)-enantiomer of this compound. google.com This method provides an economical and efficient pathway to the optically active nitrile. google.com
Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to separate enantiomers from a racemic mixture. This approach is widely used to produce enantiopure intermediates that can then be converted to optically active this compound or its derivatives.
Lipases are commonly employed enzymes for the kinetic resolution of racemic β-hydroxy nitriles due to their ability to selectively acylate or hydrolyze one enantiomer, leaving the other unreacted. lookchem.commdpi.com For example, the lipase-mediated kinetic resolution of 3-hydroxy-4-trityloxybutanenitrile has been described to produce this intermediate in high enantiomeric excess. lookchem.com
A chemoenzymatic process has been developed for the stereoselective preparation of key pharmaceutical compounds like (R)-γ-Amino-β-hydroxybutyric acid (GABOB) and (R)-Carnitine, starting from this compound. mdpi.com This highlights the role of enzymatic resolution in generating valuable chiral intermediates from racemic dihydroxybutanenitrile. The process often involves the selective acylation of one of the enantiomers, allowing for the separation of the acylated product from the unreacted enantiomer. mdpi.comnih.gov This strategy has also been extended to the enantiopure preparation of derivatives like 5-(4-tosyloxymethyl)-1,3-oxazolidine-2-one and 3-hydroxy-4-tosyloxybutanenitrile, which are valuable chiral synthons. lookchem.com
The efficiency of enzymatic resolutions can be influenced by factors such as the choice of enzyme, solvent, and acylating agent. nih.govrsc.org
Chemical Transformations and Derivatization of 3,4 Dihydroxybutanenitrile
Hydrolysis Reactions
The nitrile group of 3,4-dihydroxybutanenitrile can undergo hydrolysis to yield a carboxylic acid, which can then participate in further intramolecular reactions.
Reaction Scheme: Hydrolysis of this compound
This conversion is a fundamental reaction of nitriles and provides a synthetic route to the corresponding carboxylic acid.
Following the hydrolysis to 3,4-dihydroxybutanoic acid, the molecule contains both a carboxylic acid group and a hydroxyl group in a sterically favorable position for an intramolecular esterification reaction. This leads to the formation of a stable five-membered ring structure known as a γ-lactone. Specifically, the hydroxyl group at the γ-position (C4) attacks the carboxylic acid carbon, resulting in the formation of β-hydroxy-γ-butyrolactone and the elimination of a water molecule.
Research has shown that the acidification of a reaction mixture containing 3,4-dihydroxybutanoic acid leads to its complete and spontaneous cyclization to the corresponding γ-lactone google.com. This intramolecular cyclization is a common and often spontaneous process for γ-hydroxy acids.
Reaction Scheme: Lactonization of 3,4-Dihydroxybutanoic Acid
The hydrolysis of nitriles can be effectively catalyzed by either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the nitrile is heated, typically under reflux. The reaction proceeds through the protonation of the nitrogen atom, which enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water. The intermediate amide is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt.
Alkali-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous solution of a strong base (e.g., NaOH, KOH) also facilitates hydrolysis. The hydroxide (B78521) ion acts as a potent nucleophile, attacking the nitrile carbon. This process initially forms the salt of the carboxylic acid and ammonia. To obtain the free carboxylic acid, a subsequent acidification step is required.
Table 1: General Conditions for the Hydrolysis of Aliphatic Nitriles
| Catalyst | Reagents | Conditions | Primary Product |
|---|---|---|---|
| Acid | Dilute H₂SO₄ or HCl | Heat (reflux) | Carboxylic Acid |
Derivatization at Hydroxyl Groups (e.g., silylation, tosylation)
The two hydroxyl groups in this compound can be derivatized to form ethers or esters, which can serve as protecting groups in multi-step syntheses or modify the compound's properties.
Silylation: This process involves the conversion of the hydroxyl groups into silyl (B83357) ethers. Common silylating agents include chlorotrimethylsilane (B32843) (TMSCl), tert-butyldimethylsilyl chloride (TBDMSCl), and tert-butyldiphenylsilyl chloride (TBDPSCl), typically in the presence of a base like triethylamine (B128534) or imidazole. Silylation increases the steric bulk around the oxygen atoms and can be used to selectively protect one hydroxyl group over another based on steric hindrance.
Tosylation: The hydroxyl groups can also be converted to tosylates by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine. Tosylates are excellent leaving groups in nucleophilic substitution reactions, thus activating the hydroxyl positions for further chemical transformations.
Table 2: Common Reagents for Hydroxyl Group Derivatization
| Transformation | Reagent | Base | Product |
|---|---|---|---|
| Silylation | Trimethylsilyl (B98337) chloride (TMSCl) | Triethylamine (Et₃N) | Trimethylsilyl ether |
| Silylation | tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole | tert-Butyldimethylsilyl ether |
Transformations of the Nitrile Functionality
The nitrile group is a versatile functional group that can undergo a variety of transformations beyond hydrolysis.
Reduction: The nitrile group can be reduced to a primary amine (-(CH₂)NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction proceeds via the addition of hydride ions to the carbon-nitrogen triple bond. Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can be used to achieve a partial reduction to an aldehyde (-CHO) after subsequent hydrolysis of the intermediate imine masterorganicchemistry.comlibretexts.orgchemistrysteps.comchemistrysteps.comcommonorganicchemistry.com. The hydroxyl groups in this compound would likely also be reduced by LiAlH₄, necessitating a protection strategy if only the nitrile group is to be targeted.
Reaction with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the electrophilic carbon of the nitrile group. The initial addition product is an imine salt, which upon acidic workup, hydrolyzes to a ketone (R-C=O) . This reaction provides a valuable method for the formation of carbon-carbon bonds.
Cycloaddition Reactions: While less common for simple aliphatic nitriles, the nitrile group can participate as a dipolarophile in certain cycloaddition reactions, particularly when conjugated with other unsaturation. These reactions can lead to the formation of various heterocyclic ring systems.
Table 3: Key Transformations of the Nitrile Group
| Reaction | Reagent(s) | Product Functional Group |
|---|---|---|
| Reduction (complete) | 1. LiAlH₄ 2. H₂O | Primary Amine |
| Reduction (partial) | 1. DIBAL-H 2. H₂O | Aldehyde |
Biosynthetic Pathways and Natural Occurrence of 3,4 Dihydroxybutanenitrile
Relationship to Glucosinolate and Cyanogenic Glycoside Metabolism
The significance of 3,4-dihydroxybutanenitrile is intrinsically linked to the unusual intersection of glucosinolate and hydroxynitrile glucoside metabolism in A. petiolata. nih.govnih.gov Hydroxynitrile glucosides are structurally related to cyanogenic glucosides, which release toxic hydrogen cyanide upon enzymatic hydrolysis and function as a defense against herbivores. nih.govoup.com Alliarinoside (B1250017), found in A. petiolata, is a γ-hydroxynitrile glucoside and is therefore non-cyanogenic itself, but it is part of this broader family of nitrogen-containing defensive compounds. nih.govoup.com
Initial hypotheses suggested that the biosynthesis of alliarinoside would follow the general pathway for hydroxynitrile glucosides, which typically bifurcates from amino acid metabolism separately from glucosinolate synthesis. frontiersin.org However, research showed that this is not the case in A. petiolata. nih.govfrontiersin.org Instead, compelling evidence suggests that alliarinoside biosynthesis is derived from the metabolism of sinigrin (B192396), the dominant glucosinolate in the plant. nih.gov This indicates a novel evolutionary pathway where the plant has repurposed products from its glucosinolate defense system to create a second line of defense in the form of a hydroxynitrile glucoside. nih.govnih.gov This connection places this compound at the crossroads of these two major metabolic systems.
| Compound Name | Chemical Class | Role in Alliaria petiolata Metabolism |
| Sinigrin | Glucosinolate | Primary defensive compound; proposed ultimate precursor to alliarinoside. nih.govfrontiersin.org |
| Alliarinoside | γ-Hydroxynitrile Glucoside | Secondary defensive compound; deters specialist herbivores adapted to glucosinolates. nih.govresearchgate.net |
| This compound | Dihydroxynitrile | Hypothetical immediate precursor to the alliarinoside aglucon. nih.gov |
| (Z)-4-hydroxy-2-butenenitrile | Hydroxynitrile | The aglucon (non-sugar part) of alliarinoside; formed from sinigrin metabolism in vitro. nih.gov |
Proposed Role as a Precursor in γ-Hydroxynitrile Glucoside Biosynthesis (e.g., alliarinoside)
The direct biosynthetic route to alliarinoside remains partially elusive, but a key hypothesis involves this compound as an immediate precursor. nih.gov The proposed pathway posits that sinigrin is first broken down into various products, with structurally likely candidates such as 3-butenenitrile (B123554) or 3,4-epithiobutanenitrile being further metabolized. nih.govresearchgate.net The final step before glucosylation to form alliarinoside would be the formation of its aglucon, (Z)-4-hydroxy-2-butenenitrile. nih.gov
In this hypothetical pathway, this compound, along with 4-hydroxybutanenitrile, was identified as a likely candidate for the immediate biosynthetic precursor to this aglucon. nih.gov This proposal was based on the chemical structure required to form the final aglucon. However, the exact mechanisms and intermediates that convert a sinigrin-derived product into this dihydroxynitrile, and subsequently into the alliarinoside aglucon, have not been fully elucidated. nih.gov
Investigation of Putative Enzymatic Conversions in Biological Systems
To validate the proposed biosynthetic role of this compound, researchers conducted experiments using soluble protein preparations from A. petiolata leaves. nih.gov The goal was to demonstrate the enzymatic conversion of chemically synthesized this compound into the alliarinoside aglucon, (Z)-4-hydroxy-2-butenenitrile. nih.govresearchgate.net
Despite multiple independent experiments, these studies found no evidence of the putative enzymatic conversion. nih.gov The incubation of this compound with plant protein extracts did not yield the expected aglucon product. nih.gov This lack of in vitro confirmation means that while this compound remains a plausible intermediate based on chemical logic, its role as a direct, enzyme-converted precursor in the biosynthesis of alliarinoside is not yet experimentally supported. nih.gov The pathway converting sinigrin degradation products into the alliarinoside aglucon is therefore considered elusive, with the specific enzymes and intermediate steps remaining unknown. nih.gov
| Experimental Setup | Precursor Tested | Expected Product | Result |
| Incubation with soluble protein preparations from A. petiolata | This compound | Alliarinoside aglucon ((Z)-4-hydroxy-2-butenenitrile) | No evidence of enzymatic conversion was demonstrated. nih.gov |
| Incubation with soluble protein preparations from A. petiolata | 4-Hydroxybutanenitrile | Alliarinoside aglucon ((Z)-4-hydroxy-2-butenenitrile) | No evidence of enzymatic conversion was demonstrated. nih.gov |
Nitrogen Mobilization and Recycling in Plant Metabolism
Nitrogen is a critical and often limiting macronutrient for plant growth, forming the backbone of amino acids, nucleic acids, and numerous metabolites. nih.gov Plants have evolved complex systems for nitrogen uptake, transport, and storage. nih.govnih.gov Nitrogen-containing specialized metabolites, such as cyanogenic glucosides and glucosinolates, are not only defensive compounds but are also considered potential storage forms of reduced nitrogen. researchgate.net
It has been proposed that plants can remobilize the nitrogen from these defensive compounds for use in primary metabolism, particularly under conditions of nitrogen limitation. researchgate.net For instance, a recycling pathway for cyanogenic glucosides has been identified that allows the plant to recover the nitrogen for general metabolic needs without releasing toxic cyanide. researchgate.net
While direct research on nitrogen recycling from alliarinoside or its precursor, this compound, is not extensively documented, the principle is applicable. As a γ-hydroxynitrile glucoside, alliarinoside represents a significant investment of nitrogen resources for the plant. nih.gov The existence of this compound, derived from the plant's primary glucosinolate pathway, suggests a sophisticated nitrogen metabolism. It is plausible that A. petiolata possesses mechanisms to recycle the nitrogen from alliarinoside and its biosynthetic intermediates, aligning with the broader ecological strategy of efficient nutrient management observed in other plant species with similar nitrogen-based defenses. researchgate.netnih.gov
Applications of 3,4 Dihydroxybutanenitrile As a Synthetic Building Block
3,4-Dihydroxybutanenitrile is a versatile and valuable building block in organic synthesis, prized for its bifunctional nature, containing both nitrile and diol functionalities. Its structure allows for a variety of chemical transformations, making it a key starting material for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of a chiral center at the C3 position in its derivatives further enhances its utility, enabling the stereoselective synthesis of enantiomerically pure compounds.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 3,4-dihydroxybutanenitrile. Both ¹H and ¹³C NMR are employed to confirm the presence and connectivity of the different atoms within the molecule. ub.edu
In ¹H NMR spectroscopy, the signals correspond to the different types of protons in the molecule. For this compound, the spectrum shows characteristic multiplets for the methylene (B1212753) (CH₂) and methine (CH) protons, providing information about their chemical environment and neighboring protons. gwnu.ac.kr A publication reports specific chemical shifts observed in Deuterated Dimethyl Sulfoxide (DMSO-d₆), which are detailed in the table below. gwnu.ac.kr
¹³C NMR spectroscopy provides information about the carbon skeleton. The spectrum for this compound displays distinct signals for the two methylene carbons, the methine carbon, and the carbon of the nitrile group. gwnu.ac.kr The chemical shifts are indicative of the electronic environment of each carbon atom. For instance, the nitrile carbon appears in a characteristic downfield region. gwnu.ac.kr
Specific spectral data from a study are presented below: gwnu.ac.kr
Table 1: NMR Spectral Data for this compound in DMSO-d₆
| Spectrum Type | Chemical Shift (δ) in ppm | Assignment |
|---|---|---|
| ¹H NMR (300 MHz) | 2.4 (m) | CH₂ (C2) |
| 3.3 (m) | CH (C3) | |
| 3.5-3.8 (m) | CH₂ (C4) | |
| 3.6 (s) | OH | |
| ¹³C NMR | 21.313 | CH₂ (C2) |
| 69.217 | CH (C3) | |
| 70.152 | CH₂ (C4) | |
| 117.724 | CN (C1) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound, MS analysis confirms the molecular mass and the presence of key structural units. ucla.edu
The monoisotopic mass of this compound is approximately 101.0477 g/mol . uni.lu In mass spectra, the compound can be observed as various adducts, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. uni.lu One study reported a mass-to-charge ratio (m/z) of 101, corresponding to the molecular ion [M]⁺. gwnu.ac.kr
Gas chromatography-mass spectrometry (GC-MS) is also utilized for the analysis of this compound, allowing for its separation from a mixture and subsequent mass analysis. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula (C₄H₇NO₂).
Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for various adducts of this compound, aiding in its identification in complex samples. uni.lu
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value | Adduct/Ion |
|---|---|---|
| Monoisotopic Mass | 101.047676 Da | [M] |
| Observed m/z | 101 | [M]⁺ |
| 102.05495 | [M+H]⁺ (Predicted) | |
| Predicted Collision Cross Section (CCS) | 118.4 Ų | [M+H]⁺ |
| 127.2 Ų | [M+Na]⁺ |
X-ray Crystallography of this compound Derivatives and Related Structures
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, obtaining a single crystal suitable for X-ray diffraction can be challenging, and as of the reviewed literature, a crystal structure for the parent this compound has not been reported.
While data on the parent compound is scarce, the technique is widely applied to determine the structure of its derivatives and related compounds. For example, the crystal structures of complex molecules like (3R,4R)-trans-3,4-diaryl chroman derivatives have been determined using X-ray diffraction, which helps in understanding the stereochemistry and conformation of related structural motifs. scribd.com The synthesis of tetrazole derivatives from nitrile-containing precursors also often involves X-ray crystallography for final structural proof, although it is noted that accurately locating light atoms like hydrogen can be a limitation of the technique. scribd.com The application of this method to derivatives provides invaluable, unambiguous proof of structure and stereochemistry that can be correlated with data from other spectroscopic methods.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. ucla.eduresearchgate.net
The most prominent features in the spectrum are:
A broad absorption band in the region of 3600-3200 cm⁻¹ , which is characteristic of the O-H stretching vibration of the hydroxyl (alcohol) groups. A reported spectrum shows a distinct peak at 3395 cm⁻¹. gwnu.ac.kr
A sharp, medium-intensity absorption band around 2250-2200 cm⁻¹ . This peak is indicative of the C≡N stretching vibration of the nitrile functional group. A specific value has been reported at 2107 cm⁻¹. gwnu.ac.kr
Table 3: Key Infrared (IR) Absorption Bands for this compound
| Absorption Band (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| 3395 | Hydroxyl (-OH) | O-H Stretch |
| 2107 | Nitrile (-C≡N) | C≡N Stretch |
| 629 | (Fingerprint Region) | Various |
Computational and Theoretical Studies on 3,4 Dihydroxybutanenitrile
Molecular Modeling and Conformational Analysis
Molecular modeling of 3,4-dihydroxybutanenitrile begins with its basic connectivity, available from chemical databases. uni.lu The molecule's single bonds allow for rotation, meaning it can exist in numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these arrangements, which are the ones that are most likely to exist.
The key to its conformational preference lies in the potential for intramolecular hydrogen bonding. The hydroxyl groups at positions 3 and 4, along with the nitrogen atom of the nitrile group, can act as hydrogen bond donors and acceptors. This allows the molecule to fold back on itself, forming stable ring-like structures. Computational methods, such as molecular mechanics or more accurate quantum chemical calculations, can be used to explore the potential energy surface of the molecule and identify low-energy conformers. It is expected that conformations stabilized by intramolecular hydrogen bonds, such as those between the C4-OH and the C3-OH, or between a hydroxyl group and the nitrile nitrogen, would be particularly stable. core.ac.uknih.gov
The results of these computational models can be validated by comparing them with experimental data. For instance, calculated properties can be compared against known NMR data to confirm the predominant conformations in solution. researchgate.netrevista-agroproductividad.org
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties of molecules like this compound. scribd.com These calculations provide a detailed picture of how electrons are distributed within the molecule, which is fundamental to its chemical behavior.
Electronic Structure: Calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. grafiati.com A smaller gap suggests the molecule is more polarizable and reactive. Furthermore, mapping the electrostatic potential onto the molecule's surface reveals regions that are electron-rich (negative potential), such as around the oxygen and nitrogen atoms, and regions that are electron-poor (positive potential), like the hydroxyl hydrogens. These maps highlight the most probable sites for electrophilic and nucleophilic attack, respectively.
Reactivity: Global reactivity descriptors, derived from DFT calculations, can quantify the molecule's reactivity. grafiati.com The nitrile group is known to be susceptible to hydrolysis, potentially converting to an amide or carboxylic acid, while the hydroxyl groups can undergo reactions like acylation. researchgate.netmdpi.com Computational predictions, such as the predicted octanol-water partition coefficient (XlogP), offer insights into the molecule's solubility and transport properties. uni.lu
| Computational Method | Predicted Properties | Relevance |
|---|---|---|
| Density Functional Theory (DFT) | Molecular orbital energies (HOMO, LUMO), electrostatic potential, atomic charges. | Predicts reactivity, stability, and sites of chemical attack. scribd.comgrafiati.com |
| Ab initio methods (e.g., MP2, CCSD(T)) | Highly accurate energies and geometries. | Provides benchmark data for validating faster methods. nih.gov |
| Molecular Dynamics (MD) Simulation | Conformational changes over time, solvent effects. | Reveals dynamic behavior and interactions in a realistic environment. revista-agroproductividad.orgnih.gov |
Computational Studies on Reaction Mechanisms Involving this compound
Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For this compound, this can be applied to understand both its synthesis and its subsequent transformations.
One key synthetic route involves the ring-opening of an epoxide precursor, 3,4-epoxybutyronitrile, by a cyanide ion. researchgate.net Computational modeling could map the entire reaction coordinate, identifying the transition state structure and calculating the activation energy required for the reaction to proceed. Similarly, its synthesis from 3-chloropropane-1,2-diol via nucleophilic substitution could also be modeled. scribd.com
In a biological context, this compound is a metabolite of allylnitrile, formed via enzymatic hydrolysis of an epoxide intermediate. researchgate.net Understanding this process at a molecular level can be achieved using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. rsc.org These simulations treat the reacting parts of the molecule and the enzyme's active site with high-level quantum mechanics, while the rest of the protein and solvent are handled with more efficient molecular mechanics. This approach can reveal the precise roles of amino acid residues in the catalytic mechanism. rsc.orgacs.org Such studies are crucial for enzyme engineering and understanding metabolic pathways. chimia.chd-nb.inforesearchgate.net
| Reaction Type | Computational Approach | Investigated Aspects |
|---|---|---|
| Chemical Synthesis (e.g., from epoxide) | DFT, Transition State Search | Activation energy, reaction pathway, transition state geometry. researchgate.net |
| Enzymatic Hydrolysis (of nitrile group) | QM/MM, Molecular Docking | Enzyme-substrate binding, catalytic mechanism, role of active site residues. researchgate.netrsc.org |
| Metabolic Transformation | Molecular Dynamics, QM/MM | Interaction with metabolic enzymes, stability of intermediates. researchgate.netchemrxiv.org |
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
The presence of two hydroxyl groups (hydrogen bond donors and acceptors) and a nitrile group (a hydrogen bond acceptor) dictates that this compound will engage in significant hydrogen bonding. core.ac.uk These interactions are critical to its physical properties and how it interacts with other molecules.
Intramolecular vs. Intermolecular Bonding: As noted in the conformational analysis, intramolecular hydrogen bonds are likely to be a defining feature of the molecule's preferred shape in isolation. In a liquid or solid state, however, a complex network of intermolecular hydrogen bonds will form. These interactions can occur between the hydroxyl groups of neighboring molecules (OH···OH) or between a hydroxyl group and a nitrile group (OH···N).
Computational Analysis Techniques:
Molecular Dynamics (MD) simulations can model the behavior of many this compound molecules together, showing how these hydrogen bond networks form, break, and rearrange over time in the liquid state. researchgate.netrevista-agroproductividad.org
Natural Bond Orbital (NBO) analysis is used to investigate the electronic origins of these interactions. nih.govresearchgate.net It can quantify the strength of a hydrogen bond by calculating the stabilization energy that results from the interaction between the donor and acceptor orbitals. mdpi.comresearchgate.net
The Quantum Theory of Atoms in Molecules (QTAIM) provides another rigorous method for analyzing bonding. It can identify a "bond critical point" between a hydrogen donor and acceptor, providing clear evidence of a hydrogen bond and information about its strength and nature.
| Interaction Type | Donor/Acceptor | Analysis Method |
|---|---|---|
| Intramolecular H-Bond | -OH / -OH or -OH / -C≡N | Geometry Optimization, NBO nih.gov |
| Intermolecular H-Bond | -OH / -OH (neighbor) | MD Simulation, NBO, QTAIM mdpi.com |
| Intermolecular H-Bond | -OH / -C≡N (neighbor) | MD Simulation, NBO, QTAIM researchgate.net |
Q & A
Q. What are the key synthetic routes for 3,4-Dihydroxybutanenitrile, and how can reaction conditions be optimized for high yield?
The primary synthetic route involves a multi-step process starting from allyl alcohol. Key steps include:
- OH-protection : Allyl alcohol is silylated using tert-butyldiphenylchlorosilane with DMAP-TEA catalysis to protect the hydroxyl group, achieving quantitative yield .
- Epoxidation : Reaction with m-chloroperbenzoic acid in dichloroethane under reflux forms an epoxide intermediate.
- Ring-opening : The epoxide undergoes cyanosilylation with TMSCN under solvent-free conditions, followed by deprotection using tetra-n-butylammonium fluoride (TBAF) in THF to yield this compound with >90% yield . Optimization focuses on solvent-free cyanosilylation (reducing side reactions) and precise TBAF stoichiometry to avoid over-deprotection.
Q. Which analytical techniques are most effective for characterizing this compound, and what critical data should researchers prioritize?
- NMR Spectroscopy : H and C NMR are essential for confirming hydroxyl and nitrile group positions. Key signals include:
- Hydroxyl protons (δ 3.5–4.5 ppm, broad) and nitrile carbons (δ 115–120 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H] at m/z 102.0561 for CHNO) .
- Chromatography : HPLC with UV detection (λ ~210 nm) monitors purity, especially to detect unreacted epoxide or silylation byproducts .
Advanced Research Questions
Q. How does the stereochemistry of epoxide ring-opening influence the formation of this compound versus its unsaturated isomer (E)-4-hydroxy-2-butenenitrile?
The epoxide ring-opening mechanism determines product distribution:
- TMSCN-mediated cyanosilylation proceeds via nucleophilic attack at the less hindered epoxide carbon, favoring trans-diaxial opening to form this compound .
- Phosphoryl chloride/pyridine treatment promotes elimination, yielding (E)-4-hydroxy-2-butenenitrile (E/Z = 2:1) due to steric hindrance destabilizing the Z-isomer . Advanced studies should use DFT calculations to model transition states and kinetic isotope effects (KIEs) to probe regioselectivity.
Q. What challenges arise in isolating the (Z)-isomer of unsaturated nitriles during this compound synthesis, and how can these be mitigated?
The (Z)-isomer is thermodynamically unstable due to steric clash between the hydroxyl and nitrile groups. Strategies include:
- Low-temperature crystallization : Slow cooling in polar solvents (e.g., ethanol) to exploit solubility differences.
- Chiral chromatography : Use of cellulose-based columns to resolve isomers, though scalability remains a limitation . Evidence suggests the (Z)-isomer cannot be isolated under standard conditions, highlighting the need for advanced kinetic control .
Q. How do protecting groups (e.g., tert-butyldiphenylsilyl) impact the efficiency of this compound synthesis?
- Advantages : Silyl groups prevent unwanted side reactions (e.g., oxidation or premature cyclization) and enhance solubility in non-polar solvents during epoxidation .
- Drawbacks : Bulky silyl groups may sterically hinder cyanosilylation, requiring excess TMSCN (2.5–3.0 equiv) for complete conversion. Comparative studies with alternative protectants (e.g., acetyl or benzyl) could optimize step economy .
Methodological Considerations
Q. What experimental protocols are recommended for resolving contradictory NMR data in dihydroxynitrile systems?
- Deuterium exchange : Add DO to confirm exchangeable hydroxyl protons.
- 2D-COSY/HMBC : Resolve overlapping signals by correlating H-H coupling and H-C long-range interactions .
- Variable-temperature NMR : Heat samples to 50–60°C to sharpen broad hydroxyl peaks .
Q. How can researchers validate the purity of this compound for biological studies?
- Combined LC-MS/MS : Quantify impurities down to 0.1% using a C18 column (gradient: 5–95% acetonitrile in HO, 0.1% formic acid) .
- Karl Fischer titration : Ensure water content <0.5% to prevent hydrolysis during storage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
